molecular formula C8H7FO4S B8057264 4-(Fluorosulfonyl)-3-methylbenzoic acid CAS No. 33866-06-7

4-(Fluorosulfonyl)-3-methylbenzoic acid

Cat. No.: B8057264
CAS No.: 33866-06-7
M. Wt: 218.20 g/mol
InChI Key: WSOAEHMAYVHGNK-UHFFFAOYSA-N
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Description

4-(Fluorosulfonyl)-3-methylbenzoic acid is an organic compound with the molecular formula C8H7FO4S It is characterized by the presence of a fluorosulfonyl group (-SO2F) and a methyl group (-CH3) attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Fluorosulfonyl)-3-methylbenzoic acid typically involves the introduction of the fluorosulfonyl group onto a methylbenzoic acid derivative. One common method includes the reaction of 3-methylbenzoic acid with sulfur tetrafluoride (SF4) in the presence of a catalyst under controlled temperature and pressure conditions. The reaction can be represented as follows:

3-Methylbenzoic acid+SF44-(Fluorosulfonyl)-3-methylbenzoic acid\text{3-Methylbenzoic acid} + \text{SF}_4 \rightarrow \text{this compound} 3-Methylbenzoic acid+SF4​→4-(Fluorosulfonyl)-3-methylbenzoic acid

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced reactors and automation can optimize reaction conditions, such as temperature, pressure, and reactant concentrations, to maximize efficiency and safety.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the fluorosulfonyl group can yield sulfonic acids or other reduced forms.

    Substitution: The fluorosulfonyl group is reactive and can be substituted by nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can react with the fluorosulfonyl group under mild to moderate conditions.

Major Products:

    Oxidation: Products may include 4-(fluorosulfonyl)-3-carboxybenzoic acid.

    Reduction: Products may include 4-(sulfonyl)-3-methylbenzoic acid.

    Substitution: Products vary depending on the nucleophile used, such as 4-(alkylsulfonyl)-3-methylbenzoic acid derivatives.

Scientific Research Applications

4-(Fluorosulfonyl)-3-methylbenzoic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used to study enzyme inhibition and protein interactions due to its reactive fluorosulfonyl group.

    Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability or specific reactivity.

Mechanism of Action

The mechanism by which 4-(Fluorosulfonyl)-3-methylbenzoic acid exerts its effects often involves the interaction of the fluorosulfonyl group with biological molecules. This group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The specific molecular targets and pathways depend on the context of its use, such as enzyme inhibition in biochemical assays or drug development.

Comparison with Similar Compounds

    4-(Fluorosulfonyl)benzoic acid: Lacks the methyl group, making it less hydrophobic.

    3-(Fluorosulfonyl)-4-methylbenzoic acid: Positional isomer with different reactivity and properties.

    4-(Chlorosulfonyl)-3-methylbenzoic acid: Chlorine instead of fluorine, leading to different reactivity and biological interactions.

Uniqueness: 4-(Fluorosulfonyl)-3-methylbenzoic acid is unique due to the combination of the fluorosulfonyl group and the methyl group, which imparts specific chemical reactivity and biological activity. The presence of the fluorine atom enhances its stability and reactivity compared to its chlorine analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-fluorosulfonyl-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO4S/c1-5-4-6(8(10)11)2-3-7(5)14(9,12)13/h2-4H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSOAEHMAYVHGNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20308838
Record name NSC210241
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20308838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33866-06-7
Record name NSC210241
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210241
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC210241
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20308838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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